tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
“tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C9H13NO4 . It has an average mass of 199.204 Da and a monoisotopic mass of 199.084457 Da .
Molecular Structure Analysis
The molecular structure of this compound includes 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . It has a molar refractivity of 48.1±0.3 cm³ and a polarizability of 19.1±0.5 x 10^-24 cm³ .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ and a boiling point of 278.5±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an enthalpy of vaporization of 60.0±6.0 kJ/mol . The flash point is 122.2±30.1 °C . The compound has an index of refraction of 1.547 . Its surface tension is 56.0±3.0 dyne/cm, and it has a molar volume of 151.7±3.0 cm³ .
Scientific Research Applications
Synthesis of Derivatives : The compound serves as a precursor for synthesizing derivatives like rac-(1'R,2R)-tert-butyl 2-(1'-hydroxyethyl)-3-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. These derivatives demonstrate unique stereochemistry and are involved in reactions such as the Mukaiyama crossed-aldol-type reaction (Vallat et al., 2009).
Route to Pulchellalactam : It has been utilized in a short synthesis process to create pulchellalactam, showcasing its utility in streamlining complex chemical syntheses (Hermet et al., 2006).
Photocyclodimer Formation : This compound is involved in the formation of photocyclodimers, such as di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate. This highlights its role in photochemical reactions and potential applications in materials science (Kopf et al., 1998).
Organocatalyzed Synthesis : A study reported its use in organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, demonstrating its versatility in organic synthesis (Hozjan et al., 2023).
Building Block Synthesis : It has been used to develop regio-selective synthesis of novel compounds like 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, emphasizing its role as a building block in synthesizing structurally diverse molecules (Nguyen et al., 2009).
Structural Studies : X-ray studies on derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided insights into the molecular structures and bonding patterns of these compounds (Didierjean et al., 2004).
Properties
IUPAC Name |
tert-butyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4,11H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLLMGMLYOWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715715 | |
Record name | tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182352-48-3 | |
Record name | tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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